molecular formula C18H13ClFNOS2 B415379 (5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B415379
M. Wt: 377.9g/mol
InChI Key: MFQAECOQKMZRSV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2-chloro-6-fluorobenzylidene group and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClFNOS2

Molecular Weight

377.9g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClFNOS2/c19-14-7-4-8-15(20)13(14)11-16-17(22)21(18(23)24-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2/b16-11-

InChI Key

MFQAECOQKMZRSV-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S

SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.